2-(4-bromophenyl)-2-oxoethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate
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Overview
Description
2-(4-Bromophenyl)-2-oxoethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate is a complex organic compound that features a combination of bromine, dimethylamino, and diazenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate typically involves multiple steps:
Formation of 4-bromophenylacetic acid: This can be achieved through the bromination of phenylacetic acid using bromine in the presence of a catalyst such as iron(III) bromide.
Synthesis of 2-(4-bromophenyl)-2-oxoethyl benzoate: This intermediate is formed by esterification of 4-bromophenylacetic acid with benzoic acid under acidic conditions.
Diazotization and coupling: The final step involves the diazotization of 4-(dimethylamino)aniline followed by coupling with the ester intermediate to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction of the diazenyl group can yield the corresponding amine.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further modifications, making it useful in the synthesis of dyes, pharmaceuticals, and polymers.
Biology
The compound’s diazenyl group is of interest in the study of azo compounds, which are known for their applications in biological staining and as enzyme inhibitors.
Medicine
Potential medicinal applications include the development of new drugs, particularly those targeting specific enzymes or receptors due to the compound’s unique structure.
Industry
In the industrial sector, this compound could be used in the manufacture of advanced materials, including polymers with specific electronic or optical properties.
Mechanism of Action
The compound’s effects are primarily due to its ability to interact with biological molecules through its functional groups. The diazenyl group can participate in electron transfer reactions, while the bromine atom can form halogen bonds with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-2-oxoethyl benzoate: Lacks the diazenyl and dimethylamino groups, making it less versatile in terms of chemical reactivity.
4-(Dimethylamino)phenyl diazenyl benzoate: Lacks the bromophenyl group, which reduces its potential for halogen bonding interactions.
Uniqueness
2-(4-Bromophenyl)-2-oxoethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate is unique due to the combination of its functional groups, which provide a wide range of chemical reactivity and potential applications. The presence of both bromine and diazenyl groups allows for diverse interactions with biological and chemical systems, making it a valuable compound in research and industry.
Properties
CAS No. |
322414-27-7 |
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Molecular Formula |
C23H20BrN3O3 |
Molecular Weight |
466.3 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-[[4-(dimethylamino)phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C23H20BrN3O3/c1-27(2)19-13-11-18(12-14-19)25-26-21-6-4-3-5-20(21)23(29)30-15-22(28)16-7-9-17(24)10-8-16/h3-14H,15H2,1-2H3 |
InChI Key |
URVFWKHKPYIFBU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)OCC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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